REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8](F)[C:7]([F:11])=[CH:6][C:3]=1[C:4]#[N:5].[NH3:12]>O1CCCC1>[C:4]([C:3]1[C:2]([F:1])=[CH:9][C:8]([NH2:12])=[C:7]([F:11])[CH:6]=1)#[N:5]
|
Name
|
|
Quantity
|
515 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=C(C(=C1)F)F
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
liquid
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred at this temperature for 8 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remains in the range from 100 to 105° C
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
STIRRING
|
Details
|
The residue is stirred into 500 ml of water
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
FILTRATION
|
Details
|
After filtering with suction
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
CUSTOM
|
Details
|
Drying in a vacuum at 40° C.
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(N)C=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 482 g | |
YIELD: PERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |